(3,5,5-Trimethylcyclopent-1-en-1-yl)benzene
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Overview
Description
(3,5,5-Trimethylcyclopent-1-en-1-yl)benzene is an organic compound with the molecular formula C14H18 It is a derivative of benzene, where a cyclopentene ring with three methyl groups is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,5-Trimethylcyclopent-1-en-1-yl)benzene typically involves the alkylation of benzene with a suitable cyclopentene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,5,5-trimethylcyclopent-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,5,5-Trimethylcyclopent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the benzene ring, it can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopentane derivatives.
Scientific Research Applications
(3,5,5-Trimethylcyclopent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,5,5-Trimethylcyclopent-1-en-1-yl)benzene involves its interaction with specific molecular targets. The benzene ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopentene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,5,5-Trimethylcyclopent-1-en-1-yl)methane
- (3,5,5-Trimethylcyclopent-1-en-1-yl)ethane
- (3,5,5-Trimethylcyclopent-1-en-1-yl)propane
Uniqueness
(3,5,5-Trimethylcyclopent-1-en-1-yl)benzene is unique due to the presence of both a benzene ring and a cyclopentene ring with three methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54007-89-5 |
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Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(3,5,5-trimethylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C14H18/c1-11-9-13(14(2,3)10-11)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3 |
InChI Key |
LPKXIUYADUFZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=C1)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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